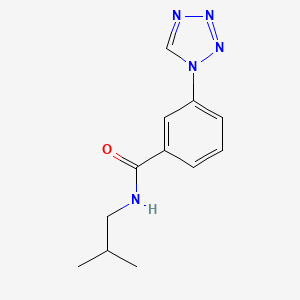
1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide works by inhibiting the activity of the enzyme HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in neuroplasticity and memory formation, leading to improved cognitive function.
Biochemical and physiological effects:
This compound has been shown to increase the levels of acetylated histones in the brain, which is an indication of increased gene expression. It has also been shown to increase the levels of certain proteins that are involved in synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its high selectivity for HDAC, which reduces the risk of off-target effects. However, one limitation is that it can be difficult to administer this compound to animals due to its poor solubility in water.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and alcohol addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound in order to maximize its therapeutic potential.
Synthesis Methods
1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide can be synthesized using a multistep process involving the reaction of piperidine with 4-chlorobenzyl chloride, followed by the addition of 3-phenylpropylamine and the subsequent reaction with oxalyl chloride. The final step involves the reaction of the resulting acid chloride with the appropriate amine to form this compound.
Scientific Research Applications
1-(4-chlorobenzyl)-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these disorders.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-20-11-8-18(9-12-20)15-25-16-19(10-13-21(25)26)22(27)24-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,11-12,19H,4,7,10,13-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVWOCSSNVPSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)

![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)

![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)

![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
